2-(4-methoxyphenoxy)-N-(2,3,4,9-tetrahydro-1H-carbazol-6-ylmethyl)acetamide

GPCR GnRH antagonist Kinase inhibitor

2-(4-Methoxyphenoxy)-N-(2,3,4,9-tetrahydro-1H-carbazol-6-ylmethyl)acetamide (CAS 1018050-75-3) is a synthetic small molecule belonging to the tetrahydrocarbazole acetamide class. Its structure combines a 4-methoxyphenoxyacetyl moiety with a 2,3,4,9-tetrahydro-1H-carbazole scaffold via a methylene linker.

Molecular Formula C22H24N2O3
Molecular Weight 364.4 g/mol
CAS No. 1018050-75-3
Cat. No. B12176010
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-methoxyphenoxy)-N-(2,3,4,9-tetrahydro-1H-carbazol-6-ylmethyl)acetamide
CAS1018050-75-3
Molecular FormulaC22H24N2O3
Molecular Weight364.4 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)OCC(=O)NCC2=CC3=C(C=C2)NC4=C3CCCC4
InChIInChI=1S/C22H24N2O3/c1-26-16-7-9-17(10-8-16)27-14-22(25)23-13-15-6-11-21-19(12-15)18-4-2-3-5-20(18)24-21/h6-12,24H,2-5,13-14H2,1H3,(H,23,25)
InChIKeyPZOJKYVKKYNGIS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Methoxyphenoxy)-N-(2,3,4,9-tetrahydro-1H-carbazol-6-ylmethyl)acetamide (CAS 1018050-75-3): Scientific Procurement Baseline


2-(4-Methoxyphenoxy)-N-(2,3,4,9-tetrahydro-1H-carbazol-6-ylmethyl)acetamide (CAS 1018050-75-3) is a synthetic small molecule belonging to the tetrahydrocarbazole acetamide class. Its structure combines a 4-methoxyphenoxyacetyl moiety with a 2,3,4,9-tetrahydro-1H-carbazole scaffold via a methylene linker. Tetrahydrocarbazole derivatives have been patented as ligands for G-protein-coupled receptors (GPCRs), notably as gonadotropin-releasing hormone (GnRH) antagonists [1], and as kinase inhibitors targeting Bruton's tyrosine kinase (Btk) and other Tec family kinases [2]. However, the specific biological activity profile of this exact compound has not been disclosed in peer-reviewed literature or public patents at the time of this analysis.

Why Generic Substitution Fails for 2-(4-Methoxyphenoxy)-N-(2,3,4,9-tetrahydro-1H-carbazol-6-ylmethyl)acetamide (CAS 1018050-75-3)


Tetrahydrocarbazole derivatives are not functionally interchangeable. Patent data demonstrate that subtle modifications to the tetrahydrocarbazole core and acetamide side chain can shift target selectivity between GPCR antagonism (e.g., GnRH receptor) and kinase inhibition (e.g., Btk) [1]. The specific substitution pattern of 2-(4-methoxyphenoxy)-N-(2,3,4,9-tetrahydro-1H-carbazol-6-ylmethyl)acetamide—a 4-methoxyphenoxy group at the acetamide terminus and attachment at the 6-position of the tetrahydrocarbazole ring—is structurally distinct from the analogues described in both GnRH and Btk patent families. Without direct comparative data, any substitution with a structurally similar tetrahydrocarbazole acetamide carries an unquantified risk of altered target engagement, potency, and selectivity, which could compromise experimental reproducibility in target validation or screening campaigns.

Quantitative Differentiation Evidence for 2-(4-Methoxyphenoxy)-N-(2,3,4,9-tetrahydro-1H-carbazol-6-ylmethyl)acetamide (CAS 1018050-75-3)


Tetrahydrocarbazole Scaffold: GnRH Antagonist vs. Btk Kinase Inhibitor Class Selectivity

The tetrahydrocarbazole acetamide class has been claimed in two distinct patent families with divergent target profiles. Indian Patent 226493 describes tetrahydrocarbazole derivatives as GnRH antagonists [1], while US Patent 8084620 claims carbazole carboxamide compounds as Btk kinase inhibitors [2]. The specific compound 2-(4-methoxyphenoxy)-N-(2,3,4,9-tetrahydro-1H-carbazol-6-ylmethyl)acetamide is not explicitly disclosed in either patent, but its structural features—a 6-substituted tetrahydrocarbazole with a 4-methoxyphenoxyacetamide side chain—do not precisely match the exemplified GnRH antagonist or Btk inhibitor structures. This implies a possible distinct selectivity profile that cannot be assumed from class-level data alone.

GPCR GnRH antagonist Kinase inhibitor Btk Tetrahydrocarbazole

Positional Isomerism in Tetrahydrocarbazole Acetamides: Linker Attachment Site Influences Pharmacological Profile

Within the GnRH antagonist tetrahydrocarbazole patent family (Indian Patent 226493), the position of the acetamide linker attachment on the tetrahydrocarbazole ring is a critical determinant of potency [1]. The exemplified compounds predominantly feature substitution at the 2- or 3-position of the tetrahydrocarbazole core. 2-(4-Methoxyphenoxy)-N-(2,3,4,9-tetrahydro-1H-carbazol-6-ylmethyl)acetamide bears the acetamidomethyl group at the 6-position, a substitution pattern not represented among the most potent exemplified GnRH antagonists. This positional isomerism likely confers distinct pharmacological properties.

Tetrahydrocarbazole Positional isomer Structure-activity relationship GnRH antagonist

Distinction from 2-Phenoxyacetamide Monoamine Oxidase (MAO) Inhibitors

A structurally related but functionally distinct class is the 2-phenoxyacetamide MAO inhibitors. 2-(4-Methoxyphenoxy)acetamide (compound 12) has been reported as a selective MAO-A inhibitor with an SI (MAO-B/MAO-A) of 245 [1]. However, 2-(4-Methoxyphenoxy)-N-(2,3,4,9-tetrahydro-1H-carbazol-6-ylmethyl)acetamide differs fundamentally by the addition of a bulky tetrahydrocarbazole substituent on the acetamide nitrogen, which is expected to abolish MAO inhibitory activity. This structural divergence underscores that even a shared 4-methoxyphenoxyacetamide substructure does not imply shared pharmacology.

MAO inhibitor 2-Phenoxyacetamide Selectivity Tetrahydrocarbazole

Recommended Application Scenarios for 2-(4-Methoxyphenoxy)-N-(2,3,4,9-tetrahydro-1H-carbazol-6-ylmethyl)acetamide (CAS 1018050-75-3)


GPCR Ligand Screening and Deorphanization Campaigns

Given the tetrahydrocarbazole scaffold's precedent as a GPCR ligand scaffold [1], this compound is suitable as a probe in GPCR panel screening to identify novel receptor interactions. Its 6-substitution pattern offers a distinct chemotype for exploring structure-activity relationships beyond the 2- and 3-substituted analogues described in the GnRH antagonist patent literature.

Kinase Selectivity Profiling Panels

The structural similarity to carbazole carboxamide Btk inhibitors [1] supports evaluation in kinase selectivity panels. The compound can serve as a tool to investigate whether the 4-methoxyphenoxyacetyl substituent confers differential kinase selectivity compared to the exemplified Btk inhibitor chemotypes.

Chemical Biology Tool for Target Identification

In the absence of a defined molecular target, this compound can be employed in chemical proteomics or affinity-based target identification studies (e.g., pull-down assays with a functionalized derivative) to deconvolute its protein interaction landscape and define its mechanistic niche.

Quote Request

Request a Quote for 2-(4-methoxyphenoxy)-N-(2,3,4,9-tetrahydro-1H-carbazol-6-ylmethyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.